Cas no 2103-96-0 (2-Chloro-4-(4-chlorophenyl)thiazole)

2-Chloro-4-(4-chlorophenyl)thiazole Chemical and Physical Properties
Names and Identifiers
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- Thiazole,2-chloro-4-(4-chlorophenyl)-
- 2-chloro-4-(4-chlorophenyl)-1,3-thiazole
- 2-Chloro-4-(4-chlorophenyl)thiazole
- 2-Chlor-4-(4-chlorphenyl)thiazol
- 2-Chlor-4-(4-chlor-phenyl)-thiazol
- 2-Chloro-4-(4-chloro-phenyl)-thiazole
- ACMC-1CRRY
- AG-E-54385
- CTK4E5722
- 2103-96-0
- SCHEMBL14755578
- AKOS002657901
- Thiazole, 2-chloro-4-(4-chlorophenyl)-
- 2-Chloro-4-(4-chlorophenyl)thiazole, 97%
- MFCD08446725
- 2-chloro-4-(4-chlorophenyl)-1, 3-thiazole
- J-013787
- C9H5Cl2NS
- DTXSID50613285
- G84253
-
- MDL: MFCD08446725
- Inchi: InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H
- InChI Key: RVWSKHMFWGXGQW-UHFFFAOYSA-N
- SMILES: ClC1=NC(C2C=CC(Cl)=CC=2)=CS1
Computed Properties
- Exact Mass: 228.95200
- Monoisotopic Mass: 228.9519757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Melting Point: 97-101 °C
- PSA: 41.13000
- LogP: 4.11690
2-Chloro-4-(4-chlorophenyl)thiazole Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H318-H335-H413
- Warning Statement: P261-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R25; R37/38; R41
2-Chloro-4-(4-chlorophenyl)thiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Chloro-4-(4-chlorophenyl)thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C368853-50mg |
2-Chloro-4-(4-chlorophenyl)thiazole |
2103-96-0 | 50mg |
$ 50.00 | 2022-04-01 | ||
eNovation Chemicals LLC | Y1265970-1g |
Thiazole, 2-chloro-4-(4-chlorophenyl)- |
2103-96-0 | 98% | 1g |
$170 | 2024-06-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688169-1G |
2-Chloro-4-(4-chlorophenyl)thiazole |
2103-96-0 | 97% | 1G |
¥509.09 | 2022-02-24 | |
abcr | AB510069-5g |
2-Chloro-4-(4-chlorophenyl)thiazole; . |
2103-96-0 | 5g |
€299.90 | 2025-03-19 | ||
1PlusChem | 1P002L58-1g |
Thiazole, 2-chloro-4-(4-chlorophenyl)- |
2103-96-0 | 98% | 1g |
$75.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1265970-1g |
Thiazole, 2-chloro-4-(4-chlorophenyl)- |
2103-96-0 | 98% | 1g |
$170 | 2025-02-28 | |
abcr | AB510069-5 g |
2-Chloro-4-(4-chlorophenyl)thiazole; . |
2103-96-0 | 5g |
€299.90 | 2023-04-18 | ||
TRC | C368853-500mg |
2-Chloro-4-(4-chlorophenyl)thiazole |
2103-96-0 | 500mg |
$ 135.00 | 2022-04-01 | ||
abcr | AB510069-25g |
2-Chloro-4-(4-chlorophenyl)thiazole; . |
2103-96-0 | 25g |
€1082.90 | 2025-03-19 | ||
A2B Chem LLC | AB19916-25g |
Thiazole, 2-chloro-4-(4-chlorophenyl)- |
2103-96-0 | ≥ 98% (HPLC) | 25g |
$666.00 | 2024-04-20 |
2-Chloro-4-(4-chlorophenyl)thiazole Related Literature
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on 2-Chloro-4-(4-chlorophenyl)thiazole
Introduction to 2-Chloro-4-(4-chlorophenyl)thiazole (CAS No. 2103-96-0)
2-Chloro-4-(4-chlorophenyl)thiazole, with the CAS number 2103-96-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, which is known for its diverse biological activities and potential applications in drug development. The presence of chlorine atoms in its structure imparts unique chemical and biological properties, making it a valuable scaffold for the design and synthesis of novel therapeutic agents.
The chemical structure of 2-Chloro-4-(4-chlorophenyl)thiazole consists of a thiazole ring substituted with a 4-chlorophenyl group at the 4-position and a chlorine atom at the 2-position. This arrangement provides a rigid and planar structure, which is crucial for its interactions with biological targets. The thiazole ring is an important pharmacophore that can engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby enhancing the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of 2-Chloro-4-(4-chlorophenyl)thiazole as a lead compound for the development of new drugs. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. Specifically, these derivatives have been found to inhibit key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. The mechanism of action involves the modulation of signaling pathways such as NF-κB and MAPK, which are known to play critical roles in inflammation and cancer progression.
In addition to its therapeutic potential, 2-Chloro-4-(4-chlorophenyl)thiazole has also been explored for its use in agrochemical applications. Studies have demonstrated that this compound and its derivatives possess excellent herbicidal properties, making them promising candidates for the development of new herbicides. The unique structure of the compound allows it to selectively target weed species while minimizing harm to crops, thereby offering a more sustainable approach to weed management.
The synthesis of 2-Chloro-4-(4-chlorophenyl)thiazole can be achieved through various methods, including cyclization reactions and coupling reactions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with thiourea followed by chlorination at the 2-position. This method provides high yields and good purity, making it suitable for large-scale production. Recent advancements in synthetic chemistry have also led to the development of more efficient and environmentally friendly methods for the synthesis of this compound, further enhancing its commercial viability.
The physicochemical properties of 2-Chloro-4-(4-chlorophenyl)thiazole, such as solubility, stability, and lipophilicity, are crucial for its pharmaceutical applications. These properties can be fine-tuned by modifying the substituents on the thiazole ring or by introducing additional functional groups. For example, increasing lipophilicity can improve cellular uptake and bioavailability, while enhancing solubility can improve formulation stability and patient compliance.
In conclusion, 2-Chloro-4-(4-chlorophenyl)thiazole (CAS No. 2103-96-0) is a promising compound with a wide range of potential applications in medicinal chemistry and agrochemicals. Its unique chemical structure and biological activities make it an attractive scaffold for the development of new drugs and herbicides. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, further solidifying its importance in these fields.
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